molecular formula C18H20N2O4S2 B4750749 4-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide

4-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide

Cat. No. B4750749
M. Wt: 392.5 g/mol
InChI Key: ZPLXIQWOILNTCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide, also known as MTB or NSC 655649, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 4-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. Specifically, it has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in various tissues.
Biochemical and Physiological Effects:
4-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of tumor growth, the reduction of blood glucose levels, and the modulation of immune responses. It has also been shown to have anti-inflammatory and anti-angiogenic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide in lab experiments is its ability to selectively target certain enzymes and proteins, making it a valuable tool for studying their mechanisms of action. However, one limitation is its potential toxicity, which must be carefully monitored in order to avoid unwanted side effects.

Future Directions

There are many potential future directions for research involving 4-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide, including further studies of its mechanisms of action and potential therapeutic applications. Additionally, there is a need for more research on the toxicity and safety of this compound, in order to better understand its potential risks and benefits. Finally, there is a need for the development of new synthetic methods for 4-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide, in order to improve its purity and yield.

Scientific Research Applications

4-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has been used in a variety of scientific research applications, including as a tool for studying the mechanisms of action of various enzymes and proteins. It has also been used as a potential therapeutic agent for the treatment of cancer, diabetes, and other diseases.

properties

IUPAC Name

4-methylsulfanyl-N-[2-(morpholine-4-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c1-25-14-6-8-15(9-7-14)26(22,23)19-17-5-3-2-4-16(17)18(21)20-10-12-24-13-11-20/h2-9,19H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLXIQWOILNTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methylsulfanyl-N-[2-(morpholine-4-carbonyl)phenyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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